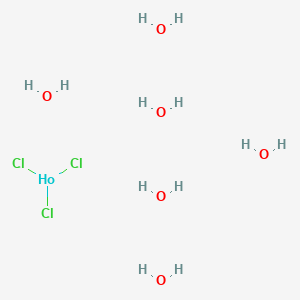

Holmium(III) chloride hexahydrate

Overview

Description

Holmium(III) chloride hexahydrate is a high-purity salt used as a laboratory reagent . It is also used in proteomics research, optical glasses, structural ceramics, catalysts, electrical components, and photo-optical material . It has a linear formula of HoCl3 · 6H2O and a molecular weight of 379.38 .

Synthesis Analysis

Holmium(III) chloride hexahydrate can be synthesized by heating a mixture of holmium(III) oxide and ammonium chloride at 200-250 °C . The hexahydrate can also be obtained by reacting holmium with hydrochloric acid . Another method involves the direct reaction between holmium and chlorine .Molecular Structure Analysis

Holmium(III) chloride hexahydrate has a monoclinic crystal structure . In the solid state, it has a layer structure similar to YCl3 .Chemical Reactions Analysis

The most commonly used method to obtain holmium(III) chloride involves heating a mixture of holmium(III) oxide and ammonium chloride at 200-250 °C . The hexahydrate of holmium(III) chloride can be obtained by reaction between holmium and hydrochloric acid . It can also be prepared by the direct reaction between holmium and chlorine .Physical And Chemical Properties Analysis

Holmium(III) chloride hexahydrate appears as light yellow solids in daylight . It is soluble in water . The hexahydrate starts to release water of crystallization at 64 °C . It has a melting point of 165 °C .Scientific Research Applications

Holmium(III) chloride hexahydrate is an inorganic compound with the formula HoCl3 · 6H2O . It’s a common salt but is mainly used in research . It can be used to produce pure holmium . It exhibits the same color-changing behavior seen in holmium oxide, being yellow in natural lighting and a bright pink color in fluorescent lighting .

The most commonly used method to obtain holmium(III) chloride involves heating a mixture of holmium(III) oxide and ammonium chloride at 200-250 °C . The hexahydrate of holmium(III) chloride can be obtained by reaction between holmium and hydrochloric acid . It can also be prepared by the direct reaction between holmium and chlorine .

Holmium(III) chloride and its hexahydrate are light yellow solids in daylight that are soluble in water . The hexahydrate starts to release water of crystallization at 64 °C . Holmium(III) chloride has a monoclinic crystal structure analogous to that of aluminum(III) chloride .

-

Laboratory Reagent Holmium(III) chloride hexahydrate is often used as a laboratory reagent . It can be used in various chemical reactions as a source of holmium ions.

-

Optical Glasses Holmium(III) chloride hexahydrate can be used in the manufacture of optical glasses . Holmium can absorb certain wavelengths of light, making it useful in creating glasses with specific optical properties.

-

Structural Ceramics This compound can also be used in the production of structural ceramics . Ceramics made with holmium might have unique properties due to the characteristics of the element.

-

Catalysts Holmium(III) chloride hexahydrate can be used in the creation of catalysts . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the reaction itself.

-

Electrical Components and Photo-Optical Material This compound can be used in the production of electrical components and photo-optical material . The specific details of its use in these applications are not provided.

-

Laser Systems Holmium(III) chloride hexahydrate can be used in the production of holmium-doped laser systems . Holmium lasers are used in a variety of applications, including medical procedures and materials processing.

-

Magnetic Refrigeration Holmium(III) chloride hexahydrate can be used in magnetic refrigeration . Magnetic refrigeration is a cooling technology based on the magnetocaloric effect, and holmium has one of the largest magnetocaloric effects of any element.

-

Nuclear Control Rods Holmium(III) chloride hexahydrate can be used in the production of nuclear control rods . Holmium has a high neutron absorption cross-section, making it suitable for use in nuclear control rods.

-

Scientific Research Holmium(III) chloride hexahydrate is often used in scientific research . It can be used to produce other holmium compounds, or as a dopant in various materials.

-

Fiber Optic Communications Holmium(III) chloride hexahydrate can be used in fiber optic communications . Holmium-doped fiber amplifiers can be used to amplify signals in fiber optic communication systems.

-

Medical Imaging Holmium(III) chloride hexahydrate can be used in medical imaging . Holmium isotopes can be used as contrast agents in magnetic resonance imaging (MRI).

Safety And Hazards

properties

IUPAC Name |

trichloroholmium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFCXABQYNXLP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Ho](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12HoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [MSDSonline] | |

| Record name | Holmium chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Holmium chloride hexahydrate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.